molecular formula C18H17NO2 B5914120 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone

3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone

Cat. No. B5914120
M. Wt: 279.3 g/mol
InChI Key: BOADFAYUAKQUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone, also known as BEHQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biology. BEHQ is a bioactive molecule that possesses several interesting properties, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is not fully understood, but several studies have suggested that it may act through various signaling pathways, including the inhibition of NF-κB and MAPK pathways. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation and the scavenging of free radicals. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its broad range of pharmacological activities, making it a versatile molecule for various research applications. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone. One potential application is in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may also be used as a lead compound for the synthesis of analogs with improved pharmacological properties. Further studies are needed to elucidate the exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone and its potential interactions with other molecules. Additionally, the development of new methods for the synthesis and purification of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may improve its accessibility and potential for further research.

Synthesis Methods

3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone can be synthesized through a multistep process involving the condensation of 2-aminobenzoic acid with benzaldehyde, followed by cyclization and reduction. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been widely researched for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of novel antibiotics and antiviral drugs.

properties

IUPAC Name

3-benzyl-6-ethyl-4-hydroxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-12-8-9-16-14(10-12)17(20)15(18(21)19-16)11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOADFAYUAKQUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone

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